

Thermochemical Profile of 2-(4-Methylphenyl)propanenitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)propanenitrile

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This technical guide provides a comprehensive overview of the thermochemical data for **2-(4-Methylphenyl)propanenitrile**. Due to the absence of direct experimental data in the current literature, this document focuses on the estimation of key thermochemical properties through established computational methodologies, specifically the Benson group additivity method. Additionally, it outlines general experimental protocols for the determination of such data and presents a relevant synthetic pathway.

Estimated Thermochemical Data

The thermochemical properties of **2-(4-Methylphenyl)propanenitrile** have been estimated using the Benson group additivity method. This method calculates the thermodynamic properties of a molecule by summing the contributions of its constituent polyvalent atomic groups. The accuracy of this method is generally within $\pm 2\text{-}3$ kcal/mol for enthalpy of formation[1]. The molecule was dissected into the following groups, and the corresponding group additivity values (GAVs) for gas-phase standard enthalpy of formation (ΔH_f°), standard entropy (S°), and heat capacity (C_p°) at various temperatures were sourced from established databases and literature[2][3][4][5][6].

Table 1: Estimated Standard Enthalpy of Formation

Property	Value (kJ/mol)	Value (kcal/mol)
Gas-phase Standard Enthalpy of Formation ($\Delta H_f^\circ(\text{gas})$) at 298.15 K	135.8	32.5

Table 2: Estimated Standard Entropy and Heat Capacity

Temperature (K)	Standard Entropy ($S^\circ(\text{gas})$) (J/mol·K)	Heat Capacity ($C_p^\circ(\text{gas})$) (J/mol·K)
298.15	402.5	185.2
300	403.6	186.1
400	458.1	235.4
500	512.3	278.9
600	563.7	315.2
700	611.5	344.8
800	655.8	368.9
900	696.9	388.7
1000	735.1	405.1
1100	770.8	418.9
1200	804.2	430.6
1300	835.6	440.7
1400	865.2	449.4
1500	893.2	456.9

Disclaimer: The data presented above are estimations derived from the group additivity method and should be used with an understanding of their theoretical nature. Experimental verification is recommended for critical applications.

Methodology for Thermochemical Data Estimation

The estimation of the thermochemical data presented in this guide was performed using the Benson group additivity method, a widely recognized approach for approximating the thermodynamic properties of organic molecules in the gas phase[1][2].

The **2-(4-Methylphenyl)propanenitrile** molecule was deconstructed into the following Benson groups:

- CB-(H): A carbon atom in an aromatic ring bonded to a hydrogen atom.
- CB-(C): A carbon atom in an aromatic ring bonded to a carbon atom.
- C-(CB)(C)(H)(CN): A tertiary aliphatic carbon atom bonded to an aromatic carbon, another carbon, a hydrogen, and a nitrile group.
- C-(H)₃(C): A primary aliphatic carbon atom (methyl group) bonded to another carbon.
- CN-(C): A nitrile group bonded to a carbon atom.

The individual thermochemical contributions of these groups were obtained from established compilations of group additivity values[3][4][5][6]. The total thermochemical property for the molecule was then calculated by summing the values of its constituent groups.

General Experimental Protocols

While specific experimental data for **2-(4-Methylphenyl)propanenitrile** is not available, the following are detailed methodologies for the experimental determination of key thermochemical properties for similar organic compounds.

3.1. Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔH_f°) of an organic compound is typically determined indirectly by measuring the enthalpy of combustion (ΔH_c°) using a bomb calorimeter.

- Sample Preparation: A precisely weighed sample of the purified compound (typically in pellet form) is placed in a crucible within a high-pressure vessel (the "bomb"). A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

- **Calorimeter Setup:** The bomb is filled with high-pressure oxygen (typically around 30 atm) and placed in a well-insulated water bath of known volume. The temperature of the water is monitored with a high-precision thermometer.
- **Combustion:** The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a rise in temperature.
- **Data Analysis:** The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The enthalpy of combustion of the sample is then calculated from the observed temperature change.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

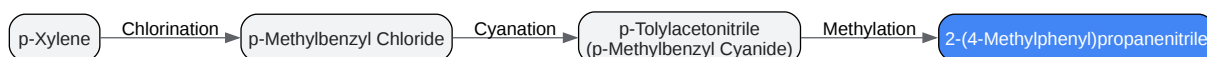
3.2. Heat Capacity and Entropy via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to measure the heat capacity (C_p) of a substance as a function of temperature.

- **Principle:** DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material at the same rate.
- **Procedure:** A small, accurately weighed sample is placed in a hermetically sealed pan, and an empty pan is used as a reference. The sample and reference are heated at a constant rate in a controlled atmosphere. The instrument records the differential heat flow between the sample and the reference.
- **Heat Capacity Calculation:** The heat capacity of the sample is determined by comparing its heat flow curve with that of a standard material with a known heat capacity (e.g., sapphire) under the same experimental conditions.
- **Entropy Calculation:** The standard entropy (S°) at a given temperature can be calculated by integrating the heat capacity data from absolute zero up to the desired temperature, also accounting for the entropies of any phase transitions.

Synthesis Pathway

A common synthetic route to **2-(4-Methylphenyl)propanenitrile** involves the methylation of p-tolylacetonitrile. This pathway is outlined in the diagram below.



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Caption: Synthesis of **2-(4-Methylphenyl)propanenitrile**.

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References

- 1. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 2. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nist.gov [nist.gov]
- 5. Group additivity values for estimating the enthalpy of formation of organic compounds: an update and reappraisal. 1. C, H, and O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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